An In-depth Technical Guide to N-Benzylglycine: Physicochemical Properties, Synthesis, and Biological Relevance
An In-depth Technical Guide to N-Benzylglycine: Physicochemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylglycine, a derivative of the simplest amino acid, glycine, serves as a versatile building block in synthetic organic chemistry and holds significant potential in medicinal chemistry and drug development. Its unique structural features, combining the hydrophilicity of the glycine backbone with the hydrophobicity of the benzyl group, impart a range of interesting physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N-Benzylglycine, detailed experimental protocols for its synthesis, and an exploration of its reactivity and biological significance.
Physicochemical Properties
N-Benzylglycine is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.
Table 1: General and Physical Properties of N-Benzylglycine
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 232 °C (decomposes) | [2] |
| Boiling Point (Predicted) | 308.9 ± 25.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.161 ± 0.06 g/cm³ | [2] |
| Flash Point | 140.6 °C | [2] |
| pKa (Predicted) | 2.29 ± 0.10 | [3] |
Table 2: Solubility of N-Benzylglycine in Various Solvents
The solubility of N-Benzylglycine is dependent on the polarity of the solvent. It is soluble in water and other polar solvents.[3]
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [3] |
| Polar Solvents | Soluble | [3] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of N-Benzylglycine. While specific spectra with full peak assignments are often found within proprietary databases or specific research publications, this section outlines the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of N-Benzylglycine.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the methylene protons of the glycine backbone. The chemical shifts and coupling patterns provide valuable information about the connectivity of the molecule. While a publicly available, fully annotated spectrum is not readily found, spectra for N-Benzylglycine hydrochloride are available from suppliers like Sigma-Aldrich.[4]
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the two methylene carbons, and the carboxylic acid carbon. The chemical shifts are indicative of the electronic environment of each carbon. As with ¹H NMR, fully interpreted spectra are not broadly available in public domains but can be obtained through analytical services or specialized databases.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum of N-Benzylglycine will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group.
-
N-H stretch: A band corresponding to the secondary amine.
-
C=O stretch: A strong absorption from the carbonyl group of the carboxylic acid.
-
C-N stretch: A band associated with the amine linkage.
-
Aromatic C-H and C=C stretches: Signals indicative of the benzyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-Benzylglycine. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (165.19). Common fragmentation pathways for related molecules involve the loss of the benzyl group (as a tropylium ion at m/z 91) and cleavage of the glycine backbone.[6][7][8][9] A detailed fragmentation analysis of N-Benzylglycine itself would require experimental data.
Synthesis of N-Benzylglycine and its Derivatives
Several synthetic routes to N-Benzylglycine and its esters have been reported. The choice of method often depends on the desired scale and available starting materials.
Synthesis of N-Benzylglycine Ethyl Ester
A common method involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[10]
Experimental Protocol:
-
To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.[10]
-
Heat the mixture to reflux for 1 hour.[10]
-
Cool the mixture, which will result in the precipitation of a white solid.[10]
-
Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.[10]
-
Cool the mixture to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.[10]
-
Allow the reaction to proceed at 40°C for 4 hours.[10]
-
After the reaction is complete, filter the mixture and wash the filtrate with water until it is neutral.[10]
-
Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.[10]
-
The final product, N-Benzylglycine ethyl ester, is obtained by distillation under reduced pressure.[10]
Synthesis of N-Benzyl-N-benzyloxycarbonyl-glycine
This protocol describes the protection of the amino group of N-Benzylglycine.
Experimental Protocol:
-
Dissolve N-Benzylglycine hydrochloride in 2-N sodium hydroxide and cool the mixture to -5°C while stirring.[11]
-
Simultaneously add 4-N sodium hydroxide and benzyl chloroformate dropwise.[11]
-
Continue stirring in the cold for 2 hours, followed by stirring at room temperature for 30 minutes.[11]
-
Remove excess benzyl chloroformate by extraction with ether.[11]
-
Cool the aqueous layer to -5°C and acidify with concentrated hydrochloric acid.[11]
-
Stir the mixture in the cold for 1 hour, then bring it to room temperature.[11]
-
Extract the product four times with diethyl ether.[11]
-
Wash the combined ether extracts with water and dry over anhydrous sulfate.[11]
-
Evaporation of the solvent yields N-benzyl-N-benzyloxycarbonyl-glycine as an oil.[11]
Chemical Reactivity and Stability
N-Benzylglycine exhibits reactivity characteristic of both a secondary amine and a carboxylic acid. It can undergo esterification, amidation, and reactions at the nitrogen atom.
The stability of N-Benzylglycine and its derivatives is an important consideration for its application in pharmaceuticals. Like other amino acid derivatives, it can be susceptible to degradation under harsh conditions of temperature, pH, and light. Forced degradation studies are typically performed to understand its degradation pathways.
Biological Significance and Applications
N-Benzylglycine and its derivatives are of significant interest in medicinal chemistry and biochemical research.
-
Pharmaceutical Development: It serves as a building block for the synthesis of various pharmaceuticals, including those targeting neurological disorders.[1]
-
Biochemical Research: It can act as a substrate or inhibitor in enzyme studies, aiding in the understanding of enzyme mechanisms.[1]
-
Peptidomimetics: N-substituted glycine oligomers, known as peptoids, are resistant to proteolytic degradation, making them attractive candidates for drug development.[12]
While specific signaling pathways directly involving N-Benzylglycine are not extensively documented, glycine itself and its analogs are known to interact with various receptors and pathways in the central nervous system and other tissues. Glycine acts as an inhibitory neurotransmitter by activating glycine receptors (GlyRs), which are ligand-gated chloride channels.[13] Glycine and its analogs can modulate cellular processes like proliferation, differentiation, and migration.[13] The mTOR signaling pathway, crucial for cell growth and protein synthesis, can be activated by glycine.[14]
Safety and Handling
N-Benzylglycine is classified as an irritant, causing irritation to the eyes, respiratory system, and skin.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
Conclusion
N-Benzylglycine is a valuable compound with a rich chemistry and promising biological applications. Its physicochemical properties, coupled with its synthetic accessibility, make it an important tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further investigation into its specific biological targets and mechanisms of action will likely uncover new therapeutic opportunities. This guide provides a foundational understanding of N-Benzylglycine, intended to facilitate its use in further research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Benzylglycine synthesis - chemicalbook [chemicalbook.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. N-Benzylglycine Hydrochloride | C9H12ClNO2 | CID 2756624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Page loading... [guidechem.com]
- 11. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
